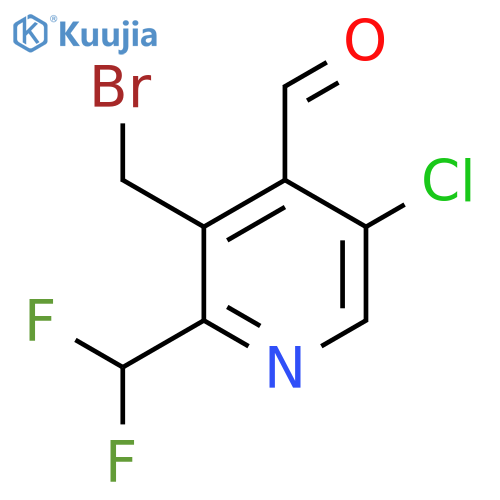Cas no 1806902-44-2 (3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde)

3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde
-
- インチ: 1S/C8H5BrClF2NO/c9-1-4-5(3-14)6(10)2-13-7(4)8(11)12/h2-3,8H,1H2
- InChIKey: XBNGDFSANPFFHC-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=O)C(=CN=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045198-1g |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806902-44-2 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029045198-250mg |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806902-44-2 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029045198-500mg |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1806902-44-2 | 97% | 500mg |
$1,581.10 | 2022-03-31 |
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview
3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde, also known by its CAS number 1806902-44-2, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity. The structure of this molecule is characterized by a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a chlorine atom, a difluoromethyl group, and an aldehyde moiety. These substituents confer the molecule with distinct chemical properties that make it an interesting subject for research and development.
The synthesis of 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde involves a series of carefully designed organic reactions. Researchers have employed various strategies to construct this compound, including nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the production costs and improving the overall yield. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key steps in the synthesis process.
The structural complexity of this compound makes it a valuable tool in medicinal chemistry. The presence of multiple halogen atoms (bromine and chlorine) introduces electron-withdrawing effects that can modulate the electronic properties of the pyridine ring. This modulation is crucial for designing molecules with specific biological activities. For instance, the aldehyde group can participate in various bioconjugation reactions, enabling the attachment of biomolecules such as proteins or nucleic acids. This feature has led to its exploration in drug delivery systems and targeted therapy applications.
Recent studies have highlighted the potential of 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde as a precursor for advanced materials. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for industrial processes. Additionally, the compound has shown promise in polymer chemistry, where it can serve as a building block for constructing functional polymers with tailored properties.
In terms of environmental applications, this compound has been investigated for its role in remediation technologies. Its ability to bind heavy metals through coordination bonds makes it a potential candidate for water purification systems. Furthermore, its stability under harsh conditions ensures that it can operate effectively in diverse environmental settings.
The toxicity profile of 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde has been extensively studied to ensure its safe handling and application. Experimental data indicate that while the compound exhibits moderate toxicity at high concentrations, its toxicity can be managed through proper dosing and exposure control measures. These findings are supported by recent toxicological studies that emphasize the importance of understanding dose-response relationships in chemical safety assessments.
Looking ahead, the versatility of this compound suggests that it will continue to play a pivotal role in both academic research and industrial applications. Its unique combination of functional groups provides researchers with ample opportunities to explore new chemical transformations and develop innovative materials. As our understanding of its properties deepens, we can expect to see even more creative uses emerge across various scientific disciplines.
In conclusion, 3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde stands out as a multifaceted organic compound with immense potential across numerous fields. Its synthesis methods have been refined through cutting-edge research techniques, while its applications span from drug development to environmental remediation. As scientific advancements continue to unfold, this compound will undoubtedly remain at the forefront of chemical innovation.
1806902-44-2 (3-(Bromomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-carboxaldehyde) 関連製品
- 1099623-12-7(5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)
- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)
- 1448140-63-3((2E)-1-4-(benzenesulfonyl)piperidin-1-yl-3-(2-chlorophenyl)prop-2-en-1-one)
- 2172621-85-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)
- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)
- 1339845-34-9(N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine)
- 69352-89-2(1-methylcyclohex-3-ene-1-carboxamide)
- 27877-68-5(2-(4-methoxyphenyl)propan-1-ol)
- 760910-22-3(5,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE)
- 2171843-68-6(4-(1,3-thiazol-2-yl)pyrrolidin-3-ol)




